molecular formula C26H26N4O5 B13627162 2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid

2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid

Cat. No.: B13627162
M. Wt: 474.5 g/mol
InChI Key: ZDNRTCVTHFQMGE-JOCHJYFZSA-N
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Description

2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid is a complex organic compound characterized by its unique structural components, including a fluorenylmethoxycarbonyl (Fmoc) group, an imidazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used as a protecting group for amines during peptide synthesis. The imidazole ring is introduced through specific coupling reactions, and the cyclopropyl group is incorporated using cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the synthesis, including the addition of protected amino acids, coupling reactions, and deprotection steps. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected amines or alcohols.

Scientific Research Applications

2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate or a probe for studying biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the Fmoc group, imidazole ring, and cyclopropyl group. These features confer specific chemical properties and biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C26H26N4O5

Molecular Weight

474.5 g/mol

IUPAC Name

2-[1-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]cyclopropyl]acetic acid

InChI

InChI=1S/C26H26N4O5/c31-23(32)12-26(9-10-26)30-24(33)22(11-16-13-27-15-28-16)29-25(34)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,13,15,21-22H,9-12,14H2,(H,27,28)(H,29,34)(H,30,33)(H,31,32)/t22-/m1/s1

InChI Key

ZDNRTCVTHFQMGE-JOCHJYFZSA-N

Isomeric SMILES

C1CC1(CC(=O)O)NC(=O)[C@@H](CC2=CN=CN2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC1(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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